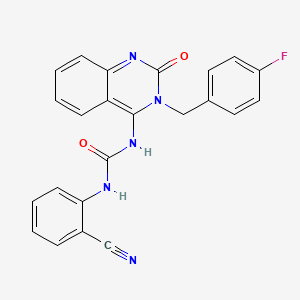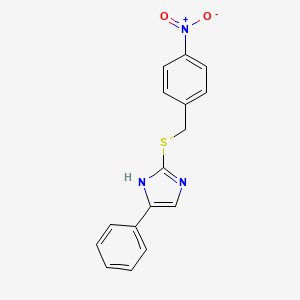![molecular formula C21H20F3N3O4 B2375821 N-(3-(Trifluormethyl)phenyl)-2-oxo-2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)acetamid CAS No. 941999-65-1](/img/structure/B2375821.png)
N-(3-(Trifluormethyl)phenyl)-2-oxo-2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H20F3N3O4 and its molecular weight is 435.403. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidiabetisches Mittel
Diese Verbindung wurde synthetisiert und auf ihr Potenzial als Antidiabetikum untersucht. Sie hat eine potente α-Amylase-Hemmung gezeigt, die für die Behandlung von Erkrankungen im Zusammenhang mit dem Kohlenhydratstoffwechsel, wie Diabetes und Fettleibigkeit, entscheidend ist . Die Verbindung hat sich als sicher für normale Zellen erwiesen, was auf ihr therapeutisches Potenzial hinweist .
Antikrebsmittel
Die Verbindung hat eine signifikante Aktivität gegen verschiedene Krebszelllinien gezeigt. Es wurde festgestellt, dass sie die Apoptose induziert und sowohl S-Phasen- als auch G2/M-Phasen-Arreste in bestimmten Krebszelllinien verursacht . Darüber hinaus hat sie eine überzeugende in-vitro-Antikrebseffizienz und Sicherheit für normale Zellen gezeigt .
In-vivo-Antidiabetis-Studie
Die Verbindung wurde in vivo unter Verwendung eines Streptozotocin-induzierten diabetischen Mausmodells evaluiert. Es wurde festgestellt, dass sie den Blutzuckerspiegel bei Mäusen deutlich senkt, was auf ihr Potenzial als Behandlung für Diabetes hindeutet .
Synthese und Charakterisierung
Die Verbindung wurde synthetisiert und mit verschiedenen Techniken wie HRMS, 1H-, 13CAPT-NMR und MicroED charakterisiert . Dies liefert wertvolle Informationen über ihre Struktur und Eigenschaften, die für ihre möglichen Anwendungen entscheidend sind.
Untersuchung von Derivaten
Derivate der Verbindung wurden synthetisiert und auf ihr antidiabetisches Potenzial untersucht. Diese Derivate haben eine potente α-Amylase-Hemmung gezeigt, was auf ihr Potenzial als Antidiabetika hindeutet .
Potenzial für weitere Forschung
Angesichts ihrer vielversprechenden in-vitro-Antikrebseffizienz und Sicherheit für normale Zellen besteht Bedarf an einer weiteren in-vivo-Bewertung dieser Verbindung . Darüber hinaus deutet ihre Fähigkeit, die Apoptose zu induzieren und Zellzyklusarrests in Krebszelllinien zu verursachen, auf ihr Potenzial als Ziel für zukünftige Krebstherapien hin .
Wirkmechanismus
Mode of Action
Piribedil acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors and exerting similar physiological effects . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
By acting as a dopamine agonist, Piribedil can enhance dopaminergic signaling in the brain, which is often impaired in conditions like Parkinson’s disease. As an α2-adrenergic antagonist, it can increase the release of certain neurotransmitters, potentially enhancing synaptic transmission .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . It inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, which are involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may readily cross biological membranes, including the blood-brain barrier .
Result of Action
The molecular and cellular effects of Piribedil’s action include enhanced dopaminergic signaling and increased neurotransmitter release. This can result in improved motor control and potentially other cognitive benefits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, its storage temperature is recommended to be 2-8°C to maintain stability . Furthermore, interactions with other drugs metabolized by the same cytochrome P450 enzymes could impact its pharmacokinetics .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide are not well-documented in the literature. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .
Cellular Effects
It is possible that the compound could influence cell function by interacting with various cellular components and affecting processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide in animal models have not been reported. Such studies could provide valuable information on any threshold effects observed, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Understanding how the compound is metabolized, including any enzymes or cofactors it interacts with, could provide insights into its effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its potential biological activities .
Subcellular Localization
Understanding where the compound localizes within cells, and any effects on its activity or function, could provide insights into its potential biological activities .
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXFXUFJFTFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)


![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
